molecular formula C11H22N2O2 B2471235 tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate CAS No. 1258649-62-5

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate

Cat. No.: B2471235
CAS No.: 1258649-62-5
M. Wt: 214.309
InChI Key: GTBJUDHXQLLKID-UHFFFAOYSA-N
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Description

It has a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol. This compound is often used in the synthesis of various chemical entities due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative. One common method involves the use of tert-butyl chloroformate and 2-aminocyclopentylmethanol under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminocyclohexyl)methylcarbamate
  • Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
  • Tert-butyl 2-(methylamino)ethylcarbamate

Uniqueness

Tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate stands out due to its specific cyclopentyl structure, which imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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